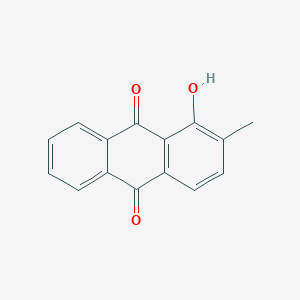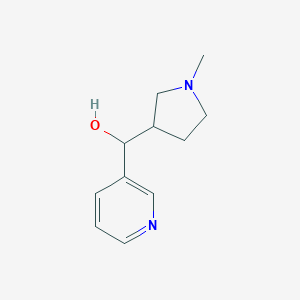
Dapsone-D8 (Major)
Descripción general
Descripción
Dapsone-D8 (Major) is a deuterium-labeled version of Dapsone . It is an orally active sulfonamide antibiotic with antibacterial, antigenic, and anti-inflammatory activities . It is used as a reference standard in the analysis of Dapsone .
Synthesis Analysis
The synthesis of Dapsone-D8 (Major) involves the use of 4,4’-Diaminodiphenylsulfone . A process for the synthesis of Dapsone and its intermediates has been described in a patent . Additionally, the preparation and solid-state characterization of Dapsone pharmaceutical cocrystals have been studied .Molecular Structure Analysis
The molecular formula of Dapsone-D8 (Major) is C12 2H8 H4 N2 O2 S . The molecular weight is 256.35 . The IUPAC name is 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline .Chemical Reactions Analysis
Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapsone-D8 (Major) include a molecular weight of 256.35 , and a flash point of -20°C . It is stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Dapsone has been recognized for its potent anti-inflammatory properties . It inhibits reactive oxygen species (ROS) production, reduces the effect of eosinophil peroxidase on mast cells, and downregulates neutrophil-mediated inflammatory responses . These properties make it effective in treating a wide variety of inflammatory and infectious skin conditions .
Anti-Bacterial Agent
Dapsone exerts its anti-bacterial effects by inhibiting dihydrofolic acid synthesis, leading to the inhibition of bacterial growth . It has been among the first-line medications used in the multidrug treatment of leprosy recommended by the World Health Organization (WHO) .
Anti-Microbial and Anti-Protozoal Effects
Dapsone possesses broad-spectrum effects, including anti-microbial and anti-protozoal properties . It has been recommended as a second-line drug for toxoplasmosis and pneumocystis pneumonia treatment/prevention in those who suffer from immune system disorders .
Neuroprotective and Cytoprotective Effects
Recent studies have described the antioxidant, anti-excitotoxic, and antiapoptotic effects of Dapsone in different ischemic damage models, traumatic damage, and models of neurodegenerative diseases, such as Parkinson’s (PD) and Alzheimer’s diseases (AD) .
Treatment of Dermatological Disorders
Dapsone has been effectively used in a wide range of dermatological and systemic disorders, characterized mainly by neutrophilic and eosinophilic accumulation and infiltration .
Treatment of Malaria and Pneumonia in AIDS
In combination therapy, Dapsone has successfully been used as anti-infective chemoprophylaxis for malaria and pneumonia in AIDS .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456285 | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapsone-D8 (Major) | |
CAS RN |
557794-38-4 | |
| Record name | Benzen-2,3,5,6-d4-amine, 4,4′-sulfonylbis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557794-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapsone-D8 (Major) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;4-[[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate](/img/structure/B15104.png)

![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
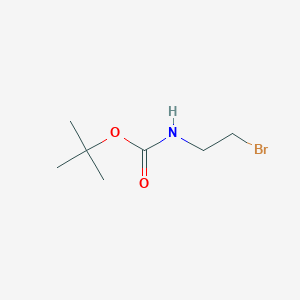

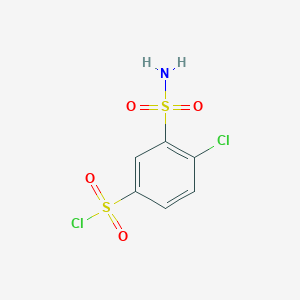

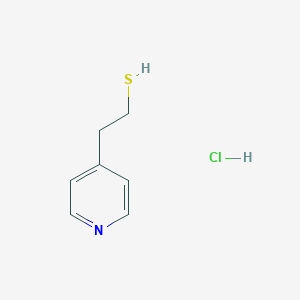
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)



